molecular formula C16H36Sn B176518 Stannane, methyltripentyl- CAS No. 108110-01-6

Stannane, methyltripentyl-

Cat. No. B176518
M. Wt: 347.2 g/mol
InChI Key: LLNYYWAEENSHLS-UHFFFAOYSA-N
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Description

“Stannane, methyltripentyl-” is an organotin compound. Organotin compounds are those with tin linked to hydrocarbons . The interest in organotin hydrides results from their many applications in organic synthesis .


Synthesis Analysis

Organotin hydrides were first prepared by reducing the corresponding chlorides with lithium aluminium hydride . Other reducing agents that have been used include R2AlH, NaBH4, NaBH3CN, B2H6, LiH, (MeSiHO)n (PMHS), and Et3SiH .


Molecular Structure Analysis

Organotin compounds are generally classified according to their oxidation states. Tin (IV) compounds are much more common and more useful . The tetraorgano derivatives are invariably tetrahedral . Compounds of the type SnRR’R’‘R’‘’ have been resolved into individual enantiomers .


Chemical Reactions Analysis

Much of the interest in the organotin hydrides results from their many applications in organic synthesis in the hydro-stannolysis of halides or related molecules, and the hydro-stannation of alkenes and alkynes . These reactions usually involve stannyl radicals in chain mechanisms .


Physical And Chemical Properties Analysis

Stannane or tin hydride is an inorganic compound with the chemical formula Sn H 4. It is a colourless gas and the tin analogue of methane . Stannane can be prepared by the reaction of SnCl4 and Li[AlH4] .

Safety And Hazards

Stannane, acetoxytriphenyl- is subject to decomposition when exposed to air, light and moisture . It is very toxic and an irritant to skin . It is also slowly oxidized, hydrolyzed when exposed to air and moisture .

Future Directions

The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .

properties

IUPAC Name

methyl(tripentyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H11.CH3.Sn/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNYYWAEENSHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Sn](C)(CCCCC)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80148414
Record name Stannane, methyltripentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, methyltripentyl-

CAS RN

108110-01-6
Record name Stannane, methyltripentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108110016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, methyltripentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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